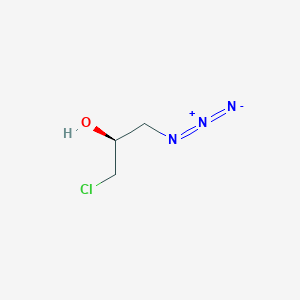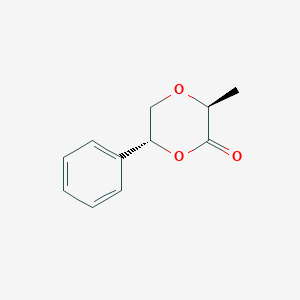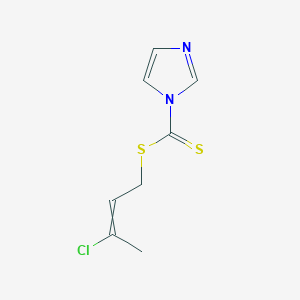
2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that combines the structural features of quinoline and oxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-methylquinoline-4-carbaldehyde with an appropriate oxazole derivative under acidic or basic conditions. The reaction may be catalyzed by Lewis acids or bases to enhance the yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the compound’s efficacy in treating various diseases. Its potential as a therapeutic agent is being investigated in preclinical studies.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-quinolinol
- 4-Hydroxy-2-methylquinoline
- 4-Hydroxyquinaldine
- 2-Methyl-quinolin-4-ol
Uniqueness
2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is unique due to its combined quinoline and oxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one of these heterocycles.
Propriétés
Numéro CAS |
142052-72-0 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-methyl-4-quinolin-2-yl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c1-8-14-12(13(16)17-8)11-7-6-9-4-2-3-5-10(9)15-11/h2-7,16H,1H3 |
Clé InChI |
UGQHAZHLTNUBNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)O)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)

![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)



